molecular formula C19H22N6O2S B2593047 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1013820-92-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2593047
CAS No.: 1013820-92-2
M. Wt: 398.49
InChI Key: FYPXLUMGEROLSD-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at positions 3 and 5. The 3-position is occupied by a 3,5-dimethylpyrazole moiety, while the 6-position contains a 4-(phenylsulfonyl)piperazine group. Pyridazine derivatives are known for their biological relevance, including anti-bacterial, anti-viral, and anti-platelet aggregation activities . The dimethylpyrazole moiety may contribute to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-15-14-16(2)25(22-15)19-9-8-18(20-21-19)23-10-12-24(13-11-23)28(26,27)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPXLUMGEROLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with a pyridazine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ advanced techniques like high-throughput screening and automated synthesis to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Biological Activities
Target Compound: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine Pyridazine 3,5-Dimethylpyrazole (C₅H₇N₂); 4-(Phenylsulfonyl)piperazine (C₁₀H₁₃N₂O₂S) ~413.47* Inferred: Anti-bacterial, anti-viral
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chlorine (Cl); 4-Chlorophenoxypropyl-piperazine (C₉H₁₀ClNO) ~385.26* Anti-bacterial, anti-viral
3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine 4-Fluorophenyl (C₆H₄F); Methylsulfanyl (CH₃S) 260.29 Not specified; sulfanyl may affect redox
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol Pyrimidine 3,5-Dimethylpyrazole (C₅H₇N₂); Hydroxyethylamine (C₂H₇NO) 247.30 Not specified; hydroxyl enhances solubility

*Calculated based on molecular formulas.

Key Differences and Implications

Core Heterocycle :

  • The target compound’s pyridazine core differs from pyrimidine () or triazolopyridazine (). Pyridazine’s nitrogen arrangement may enhance π-π stacking with biological targets compared to pyrimidine .

In contrast, the chlorophenoxypropyl group in the analog introduces steric bulk and halogen-mediated hydrophobic interactions .

Pyrazole Modifications :

  • The 3,5-dimethylpyrazole in the target compound increases lipophilicity compared to unsubstituted pyrazoles (e.g., ’s pyrazolopyrimidines). This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Sulfur-Containing Groups :

  • The target’s sulfonyl group differs from methylsulfanyl in ’s triazolopyridazine. Sulfonyl groups are less prone to oxidation than sulfanyl, improving metabolic stability .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.40 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

Antitumor Activity

Research indicates that pyrazole derivatives, including those with piperazine moieties, exhibit significant antitumor activities. For example, compounds similar to the target compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that certain pyrazole derivatives demonstrated potent inhibitory effects on cancer cell proliferation, with IC50_{50} values in the low micromolar range. The mechanism often involves the inhibition of key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Integrin Inhibition

The specific compound has been evaluated for its binding affinity to integrins, which are critical in cell adhesion and migration. A derivative of this compound showed high selectivity for the αvβ6 integrin with a pKi_i value of 11, indicating strong binding affinity. This property suggests potential applications in treating fibrotic diseases and cancer metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are often overactive in cancers.
  • Modulation of Apoptosis : It may enhance apoptotic signaling pathways, leading to increased cancer cell death.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could contribute to their overall therapeutic effects.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Cancer Cell Lines : A series of pyrazole compounds were tested against various cancer cell lines (e.g., A549 lung cancer cells), showing significant inhibition of growth with specific derivatives achieving IC50_{50} values below 10 µM.
  • Integrin Binding Assay : A derivative was subjected to radioligand binding assays demonstrating high affinity for αvβ6 integrin, which is implicated in tumor progression and fibrosis .

Data Summary Table

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O2_{2}
Molecular Weight342.40 g/mol
Antitumor Activity (IC50_{50})< 10 µM (varied by derivative)
Integrin Binding AffinitypKi_i = 11

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must adhere to strict safety measures:

  • Use personal protective equipment (PPE) including gloves, lab coats, and goggles.
  • Avoid heat sources and ignition points due to flammability risks .
  • Store at room temperature in airtight containers, away from moisture .
  • In case of exposure, consult a physician immediately and provide the safety data sheet (SDS) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

  • 1H/13C NMR : Confirm substituent positions on the pyridazine core and piperazine ring in deuterated solvents (e.g., DMSO-d6) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities .

Q. What synthetic routes are commonly employed for pyridazine-piperazine hybrids?

  • Nucleophilic substitution : React 3,5-dimethylpyrazole with chloropyridazine intermediates, followed by sulfonylation of piperazine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., sulfonylation) .
  • Reaction Path Screening : Combine with experimental Design of Experiments (DoE) to narrow optimal conditions (e.g., temperature, solvent polarity) .
  • Machine Learning : Train models on reaction yield data to predict scalability challenges .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridazine derivatives?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl or pyrazole groups to isolate pharmacophores .
  • Dose-Response Studies : Validate activity thresholds using standardized protocols (e.g., IC50 in kinase inhibition assays) .

Q. How does the phenylsulfonyl group influence pharmacokinetic properties?

  • Lipophilicity : Measure logP values to assess membrane permeability; the sulfonyl group may reduce passive diffusion .
  • Metabolic Stability : Conduct liver microsome assays to evaluate cytochrome P450-mediated oxidation rates .
  • In Silico ADMET : Predict toxicity profiles using software like Schrödinger’s QikProp to optimize lead candidates .

Q. What reactor design considerations improve yield in large-scale synthesis?

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Catalytic Membranes : Separate byproducts in situ to reduce purification steps .
  • Process Control : Implement real-time monitoring (e.g., PAT tools) to adjust parameters like pH and temperature dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data for this compound?

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres .
  • Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample preparation protocols across labs .
  • Crystallinity Effects : Use X-ray diffraction (XRD) to correlate stability with polymorphic forms .

Methodological Resources

  • Experimental Design : Apply fractional factorial designs to screen solvent/catalyst combinations efficiently .
  • Safety Compliance : Follow the Chemical Hygiene Plan for advanced labs, including 100% safety exam scores before handling .

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